molecular formula C16H22N2O3 B2869657 (S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate CAS No. 1349699-89-3

(S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate

Cat. No. B2869657
CAS RN: 1349699-89-3
M. Wt: 290.363
InChI Key: AMRWJOVIZDVJRY-AWEZNQCLSA-N
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Description

(S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate, also known as BOC-3-Oxetan-3-yl-piperidine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Gold(I)-Catalyzed Intramolecular Hydroamination

  • The use of gold(I) catalysts for intramolecular hydroamination reactions demonstrates the potential for creating complex nitrogen-containing heterocycles, such as piperidines, which might be relevant for the synthesis and application of compounds like (S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate. This process shows high efficiency and selectivity, potentially offering a method for constructing similar structures (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Stereoselective Piperidine Synthesis

  • Oxidative carbon-hydrogen bond functionalizations of enamides leading to piperidine structures offer insights into stereoselective synthesis methods. Such methodologies could be applied to the synthesis of stereochemically defined piperidinyl carbamates, showcasing the importance of controlling stereochemistry in the synthesis of complex organic molecules (Brizgys, Jung, & Floreancig, 2012).

Synthesis and Anti-bacterial Study

  • Research on the synthesis and anti-bacterial activity of N-substituted derivatives of specific piperidin-4-yl compounds provides a foundation for understanding how modifications to the piperidine core can influence biological activity. This could inform applications of this compound in the development of new pharmaceuticals or materials with anti-bacterial properties (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

properties

IUPAC Name

benzyl N-[(3S)-1-(oxetan-3-yl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)17-14-7-4-8-18(9-14)15-11-20-12-15/h1-3,5-6,14-15H,4,7-12H2,(H,17,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRWJOVIZDVJRY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2COC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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